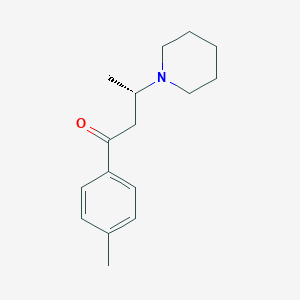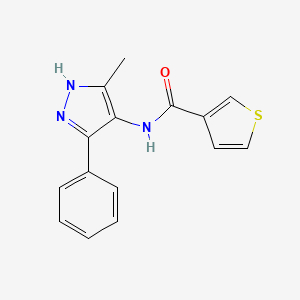![molecular formula C16H23NO4 B14221959 N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide CAS No. 823797-46-2](/img/structure/B14221959.png)
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group and a heptanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a heptanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been explored for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell growth and differentiation. This compound has been shown to affect protein kinases and phosphodiesterases, which play crucial roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2,4-Dimethoxybenzylamine: This compound shares the dimethoxyphenyl group and is used in similar applications.
N-[(2,4-Dimethoxyphenyl)methyl]-2,5-dimethylaniline: Another related compound with similar structural features and applications.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is unique due to its specific heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.
Eigenschaften
CAS-Nummer |
823797-46-2 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxoheptanamide |
InChI |
InChI=1S/C16H23NO4/c1-12(18)6-4-5-7-16(19)17-11-13-8-9-14(20-2)10-15(13)21-3/h8-10H,4-7,11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
ODMFXVMBWNGUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
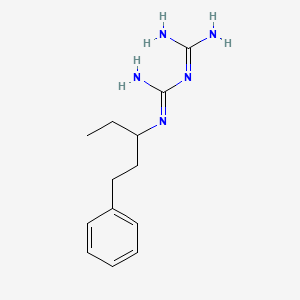
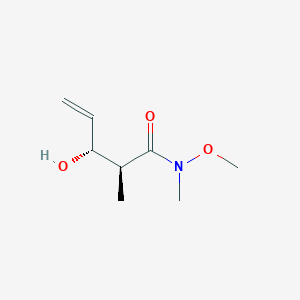
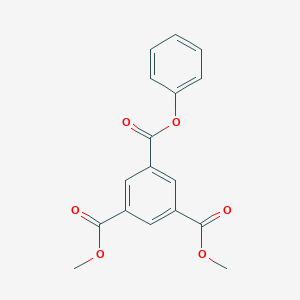
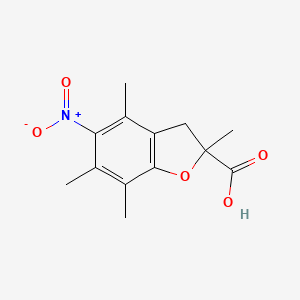
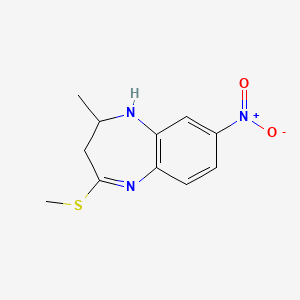
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
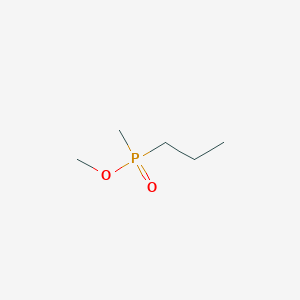
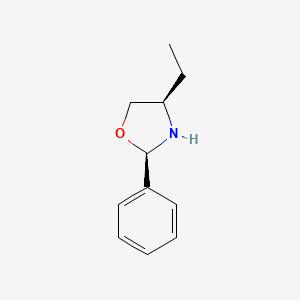
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)

